molecular formula C12H17NO2 B8644126 Tert-butyl 2-(6-methylpyridin-2-yl)acetate

Tert-butyl 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B8644126
M. Wt: 207.27 g/mol
InChI Key: UTLJFXLLWZBLDB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-methylpyridin-2-yl)acetate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate typically involves the esterification of 6-methyl-2-pyridinecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 2-(6-methylpyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The acetate ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinecarboxylic acid: A precursor in the synthesis of Tert-butyl 2-(6-methylpyridin-2-yl)acetate.

    tert-Butyl acetate: Another ester with a similar tert-butyl group but different functional properties.

    2-Pyridyl acetate: A related compound with a pyridine ring and acetate ester but lacking the methyl substitution.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring, methyl substitution, and acetate ester. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 2-(6-methylpyridin-2-yl)acetate

InChI

InChI=1S/C12H17NO2/c1-9-6-5-7-10(13-9)8-11(14)15-12(2,3)4/h5-7H,8H2,1-4H3

InChI Key

UTLJFXLLWZBLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl acetate (1.013 mL, 7.50 mmol), 2-chloro-6-methylpyridine (638 mg, 5 mmol), chloro(2-di-t-butylphosphino-2′,4′,6′-tri-1-propyl-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II) (34.3 mg, 0.050 mmol) in Toluene (10 mL) at 0° C. in a 100-mL round bottom flask under N2 was added a solution of LHMDS (1M in toluene) (15.00 mL, 15.00 mmol) pre-cooled to 0° C. The reaction was stirred for 30 minutes. LCMS indicated the reaction was complete, so it was poured into ammonium chloride (aqueous, saturated) and water (1:1, 40 mL), and extracted with ethyl acetate (3×100 mL). The combined organics were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography (0-25% EtOAc in hexanes) to afford 1,1-dimethylethyl (6-methyl-2-pyridinyl)acetate (918 mg, 4.43 mmol, 89% yield) as a yellow oil. LC-MS (ES) m/z=208 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.41 (s, 9H), 2.44 (s, 3H), 3.68 (s, 1H), 7.12 (t, J=7.33 Hz, 2H), 7.64 (t, J=7.71 Hz, 1H).
Quantity
1.013 mL
Type
reactant
Reaction Step One
Quantity
638 mg
Type
reactant
Reaction Step One
[Compound]
Name
chloro(2-di-t-butylphosphino-2′,4′,6′-tri-1-propyl-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)
Quantity
34.3 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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